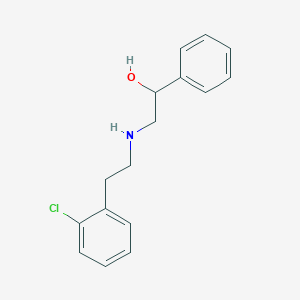
N-(2-Chlorophenylethyl)-phenyl-ethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenylethyl)-phenyl-ethanolamine is an organic compound that belongs to the class of ethanolamines It features a phenyl group and a 2-chlorophenylethyl group attached to an ethanolamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenylethyl)-phenyl-ethanolamine typically involves the reaction of 2-chlorophenylethylamine with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like catalytic hydrogenation and high-pressure reactors to enhance the reaction rate and product yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenylethyl)-phenyl-ethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorine atom in the 2-chlorophenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-Chlorophenylethyl)-phenyl-ethanolamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenylethyl)-phenyl-ethanolamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenylethyl)-phenyl-amine
- N-(2-Chlorophenylethyl)-phenyl-methanol
- N-(2-Chlorophenylethyl)-phenyl-ethanone
Uniqueness
N-(2-Chlorophenylethyl)-phenyl-ethanolamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a 2-chlorophenylethyl group attached to an ethanolamine backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
887575-20-4 |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)ethylamino]-1-phenylethanol |
InChI |
InChI=1S/C16H18ClNO/c17-15-9-5-4-6-13(15)10-11-18-12-16(19)14-7-2-1-3-8-14/h1-9,16,18-19H,10-12H2 |
InChI Key |
CXLOEYONGBFBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















